molecular formula C24H24ClN5O4 B2900865 3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1207043-27-3

3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2900865
CAS No.: 1207043-27-3
M. Wt: 481.94
InChI Key: OBCWAPTXLMGBJN-UHFFFAOYSA-N
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Description

3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound with a unique structure that includes a piperazine ring, a chlorophenyl group, and a pyrimidoindole core

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets.

Mode of Action

It is suggested that the most probable molecular mechanism of action for similar compounds relies on interaction with neuronal voltage-sensitive sodium (site 2) and l-type calcium channels .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

It is known that the piperazine motif, which is present in this compound, can positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound could potentially have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

It is known that indole derivatives have diverse biological activities . This suggests that the compound could potentially have a wide range of effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps:

    Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidoindole structure.

    Introduction of the Dimethoxy Groups: Methoxylation reactions are carried out using methanol and a suitable catalyst.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and a halogenated intermediate.

    Addition of the Chlorophenyl Group: The chlorophenyl group is added via electrophilic aromatic substitution or through coupling reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

    Purification Techniques: Using chromatography and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the methoxy groups.

    Reduction: Reduction reactions can target the carbonyl group in the oxoethyl moiety.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Reduction Products: Reduced forms with modified carbonyl groups.

    Substitution Products: Compounds with substituted chlorophenyl groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Receptor Studies: Investigated for its binding affinity to various biological receptors.

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

Medicine

    Pharmacology: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Drug Development: Used as a lead compound in the development of new pharmaceuticals.

Industry

    Material Science:

    Agriculture: Investigated for its potential use as a pesticide or herbicide.

Comparison with Similar Compounds

Similar Compounds

    3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one analogs: Compounds with similar structures but different substituents.

    Other Piperazine Derivatives: Compounds with piperazine rings and various functional groups.

Uniqueness

    Structural Features: The combination of the pyrimidoindole core, piperazine ring, and chlorophenyl group is unique.

    Functional Properties: Its specific binding affinities and biological activities set it apart from other compounds.

Properties

IUPAC Name

3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O4/c1-33-19-11-17-18(12-20(19)34-2)27-23-22(17)26-14-30(24(23)32)13-21(31)29-8-6-28(7-9-29)16-5-3-4-15(25)10-16/h3-5,10-12,14,27H,6-9,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCWAPTXLMGBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CC(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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